![molecular formula C9H14BrFO2 B13042758 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[45]decane is a chemical compound with the molecular formula C9H15BrFO2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a bromomethyl and a fluoro group attached to a dioxaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable spirocyclic precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The fluorination step can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization and quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The fluoro group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane: Lacks the fluoro group, which may result in different reactivity and biological activity.
8-(Chloromethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
8-(Bromomethyl)-8-methyl-1,4-dioxaspiro[4.5]decane:
Uniqueness
The presence of both bromomethyl and fluoro groups in 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane imparts unique chemical properties, making it distinct from other similar compounds. These functional groups enable a wide range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H14BrFO2 |
|---|---|
Poids moléculaire |
253.11 g/mol |
Nom IUPAC |
8-(bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H14BrFO2/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h1-7H2 |
Clé InChI |
WGZKOHMBLNAPLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CBr)F)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


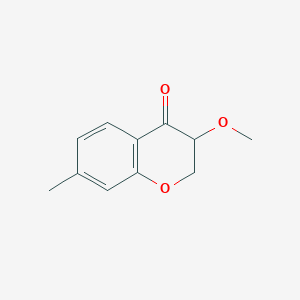
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
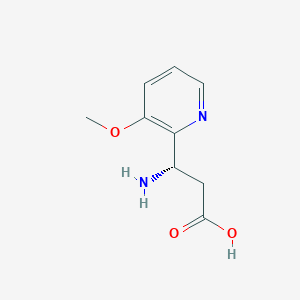
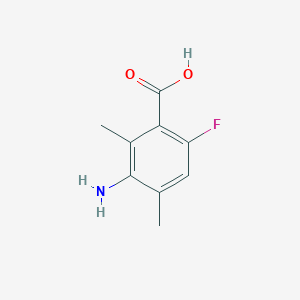
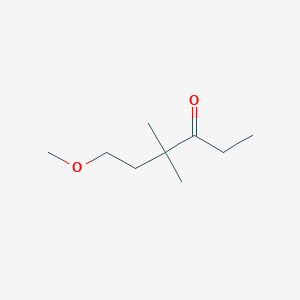
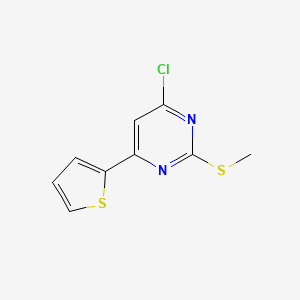
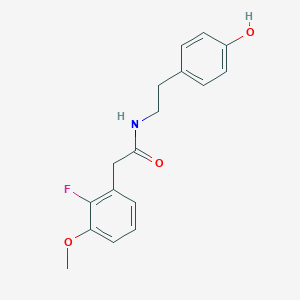

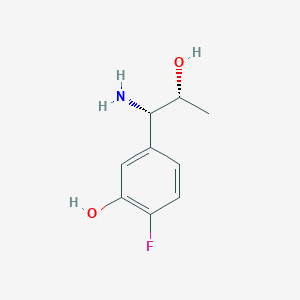

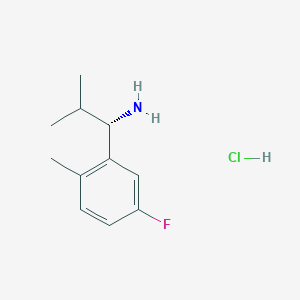
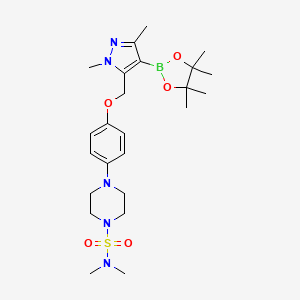
![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)
